molecular formula C4H10N2O B1278367 3-Aminobutanamide CAS No. 5959-32-0

3-Aminobutanamide

Cat. No.: B1278367
CAS No.: 5959-32-0
M. Wt: 102.14 g/mol
InChI Key: OTVXVVYHNZUDSN-UHFFFAOYSA-N
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Description

3-Aminobutanamide is an organic compound with the molecular formula C₄H₁₀N₂O. It is a derivative of butanamide, where an amino group is attached to the third carbon atom of the butanamide chain.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Aminobutanamide can be synthesized through several methods. One common approach involves the biotransformation of L-threonine to L-2-aminobutyric acid, followed by esterification and ammonolysis reactions . This method is advantageous due to its mild reaction conditions, high yield, and environmental friendliness.

Industrial Production Methods: In industrial settings, this compound is often produced using a combination of biotransformation and chemical synthesis. The process typically involves the use of L-threonine as a starting material, which is converted to L-2-aminobutyric acid through biotransformation. This intermediate is then subjected to esterification and ammonolysis to yield this compound .

Chemical Reactions Analysis

Types of Reactions: 3-Aminobutanamide undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.

    Reduction: The carbonyl group in the amide can be reduced to form amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophiles such as halides or alkoxides can be used in the presence of suitable catalysts.

Major Products Formed:

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted amides or amines.

Scientific Research Applications

3-Aminobutanamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Aminobutanamide involves its interaction with specific molecular targets and pathways. In biological systems, it can act as a precursor to bioactive molecules, influencing various biochemical pathways. For instance, in the synthesis of anti-epileptic drugs, it serves as a key intermediate, contributing to the drug’s efficacy by interacting with neuronal receptors and modulating neurotransmitter release .

Comparison with Similar Compounds

    2-Aminobutanamide: Similar in structure but with the amino group attached to the second carbon atom.

    3-Hydroxybutyramide: Contains a hydroxyl group instead of an amino group on the third carbon atom.

Comparison:

This compound stands out due to its unique structure and versatile applications in various scientific fields. Its ability to undergo diverse chemical reactions and serve as a precursor in the synthesis of bioactive molecules highlights its significance in research and industry.

Biological Activity

3-Aminobutanamide, also known as (3R)-3-aminobutanamide, is a chiral amine that plays a significant role in various biological processes and pharmaceutical applications. This compound is characterized by its four-carbon chain with an amino group at the third position, making it a derivative of the amino acid valine. Its unique structure allows it to interact with various enzymes and receptors, influencing cellular processes.

This compound features an amide functional group that contributes to its distinct chemical properties. The synthesis of this compound can be achieved through multiple methods, including:

  • Oxidation : Formation of oxo derivatives.
  • Reduction : Production of primary or secondary amines.
  • Substitution : Creation of substituted amides or amines.

These reactions are essential for modifying the compound to enhance its biological activity or to synthesize related compounds.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It acts as a precursor to bioactive molecules, influencing various biochemical pathways. Notably, it has been shown to inhibit certain hydrolases by binding to their active sites, thereby preventing substrate access and subsequent catalysis. Additionally, it may affect gene expression by interacting with transcription factors, leading to changes in the transcriptional activity of target genes.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Enzyme Inhibition : It can inhibit hydrolases, impacting metabolic pathways.
  • Neurotransmitter Modulation : As a building block for anti-epileptic drugs, it interacts with neuronal receptors and modulates neurotransmitter release.
  • Potential Therapeutic Applications : Its structural properties make it suitable for targeted therapeutic applications in the development of pharmaceuticals .

Comparative Analysis

To understand the uniqueness of this compound, it is essential to compare it with similar compounds:

Compound NameStructureUnique Features
(S)-2-AminobutanamideStructureDifferent stereochemistry affecting activity
4-Aminobutyric AcidStructureFunctions as a neurotransmitter
2-Amino-4-methylpentanoic AcidStructureImportant for metabolism

The differences in structure significantly influence the reactivity and biological activity of these compounds. For instance, the position of the amino group in this compound enhances its suitability for pharmaceutical applications compared to (S)-2-aminobutanamide.

Study on Dipeptidyl Peptidase-IV Inhibitors

A study focused on the structural requirements for certain 3-amino-N-substituted butanamides as dipeptidyl peptidase-IV (DPP-IV) inhibitors demonstrated that minute structural variations can lead to significant differences in biological activity. The study utilized quantitative structure–activity relationship (QSAR) analysis and molecular docking techniques to explore these variations. The results indicated that specific structural features are crucial for enhancing DPP-IV inhibitory activity, which is valuable for treating type 2 diabetes mellitus .

Peptide Folding Studies

In another investigation into peptide folding, researchers used this compound as a model compound due to its conformational flexibility. The study aimed at understanding the energetics associated with rotations around bonds in peptides, which is vital for comprehending peptide folding dynamics. This research highlights the compound's relevance in biophysical studies and its potential implications in drug design .

Properties

IUPAC Name

3-aminobutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10N2O/c1-3(5)2-4(6)7/h3H,2,5H2,1H3,(H2,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTVXVVYHNZUDSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20448667
Record name 3-aminobutanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20448667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

102.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5959-32-0
Record name 3-Aminobutanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5959-32-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-aminobutanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20448667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: Why was 3-aminobutanamide chosen as a model compound for this study on peptide folding?

A1: this compound serves as a simplified representation of a peptide backbone unit. Its conformational flexibility and presence of both amine and amide groups make it suitable for studying the energetics associated with rotations around bonds in peptides, crucial for understanding peptide folding.

Q2: How did the researchers improve the accuracy of the OPLS-AA force field for simulating the β-heptapeptide folding using this compound?

A2: The researchers used high-level quantum mechanical calculations (HF/6-31G, B3LYP/6-31G, and B3LYP/6-311+G*) to determine the conformational energetics of this compound in a vacuum []. This data was then utilized to refine the torsional parameters within the OPLS-AA force field. By improving the accuracy of these parameters, which govern rotations around bonds, the researchers aimed for a more realistic simulation of the β-heptapeptide's folding process.

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